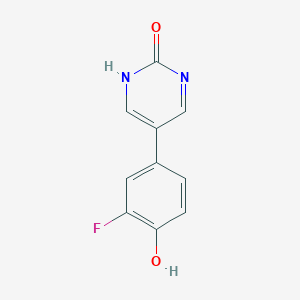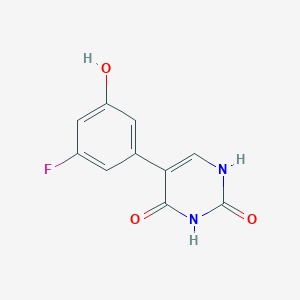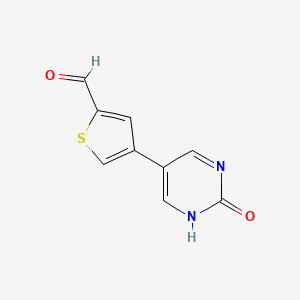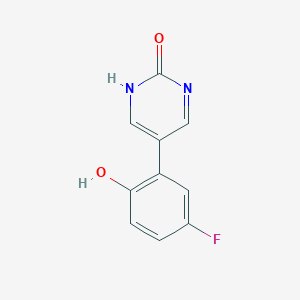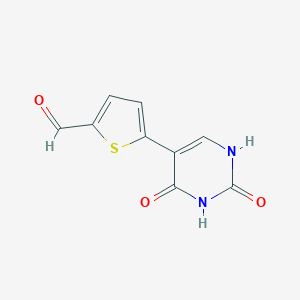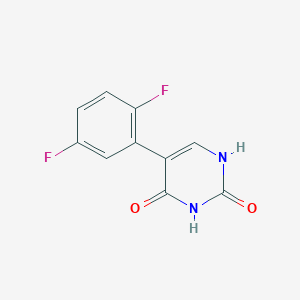
5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine (DFDHPM) is an organic compound that has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. The compound was first synthesized in the laboratory in 2019 and has since been studied for its ability to bind to certain proteins and enzymes, as well as its potential to inhibit certain biochemical pathways.
科学研究应用
5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to bind to certain proteins and enzymes, as well as inhibit certain biochemical pathways. It has been studied for its potential to be used as an anti-inflammatory, anti-cancer, and anti-viral agent. It has also been studied for its potential to be used as a treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
作用机制
5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to bind to certain proteins and enzymes, as well as inhibit certain biochemical pathways. It has been found to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. By binding to COX-2, 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% inhibits the production of these inflammatory molecules, thus reducing inflammation. It has also been found to bind to certain proteins involved in the regulation of cell death, thus inhibiting the apoptosis of cells.
Biochemical and Physiological Effects
5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of certain inflammatory molecules, thus reducing inflammation. It has also been found to inhibit the apoptosis of cells, thus preventing cell death. Additionally, it has been found to reduce the production of reactive oxygen species, thus protecting cells from oxidative stress. Finally, it has been found to reduce the activity of certain enzymes involved in the metabolism of drugs, thus reducing the risk of drug toxicity.
实验室实验的优点和局限性
The main advantage of using 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments is its ability to bind to certain proteins and enzymes, as well as inhibit certain biochemical pathways. This makes it useful for studying the effects of various drugs and compounds on these pathways. Additionally, it is relatively easy to synthesize, making it a useful tool for laboratory experiments.
However, there are some limitations to using 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments. For example, it is not very stable in solution and tends to decompose quickly. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions. Finally, it is not very selective in its binding to proteins and enzymes, making it difficult to study the effects of specific compounds on specific pathways.
未来方向
1. Further research into the mechanism of action of 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% and its potential applications in the field of medicinal chemistry.
2. Development of more stable and soluble forms of 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% for use in laboratory experiments.
3. Investigation of the effects of 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% on other biochemical pathways and proteins.
4. Development of new methods for synthesizing 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95%.
5. Exploration of the potential of 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% as an anti-inflammatory, anti-cancer, and anti-viral agent.
6. Investigation of the potential of 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% to be used as a treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
7. Development of new methods for targeting specific proteins and enzymes with 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95%.
8. Exploration of the potential of 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% as an antioxidant.
9. Investigation of the effects of 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% on drug metabolism.
10. Development of new methods for delivering 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% to target cells and tissues.
合成方法
5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% can be synthesized in the laboratory by a two-step reaction. The first step involves the condensation reaction between 2,4-dihydroxy-5-fluorophenyl acetic acid and 2,6-difluorophenyl acetic acid. This reaction results in the formation of a dihydroxy-difluorophenyl acetic acid intermediate, which is then reacted with urea to form the final product, 5-(2,6-difluorophenyl)-(2,4)-dihydroxypyrimidine.
属性
IUPAC Name |
5-(2,6-difluorophenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O2/c11-6-2-1-3-7(12)8(6)5-4-13-10(16)14-9(5)15/h1-4H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBASFPEQHYNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CNC(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





